3-(4,4-Dimethylpent-2-yn-1-ylidene)cyclobutan-1-one
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Overview
Description
3-(4,4-Dimethylpent-2-yn-1-ylidene)cyclobutan-1-one is an organic compound characterized by a cyclobutanone ring substituted with a 4,4-dimethylpent-2-yn-1-ylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Dimethylpent-2-yn-1-ylidene)cyclobutan-1-one typically involves the reaction of cyclobutanone with 4,4-dimethylpent-2-yn-1-ylidene derivatives under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclobutanone, followed by the addition of the 4,4-dimethylpent-2-yn-1-ylidene reagent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-(4,4-Dimethylpent-2-yn-1-ylidene)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the cyclobutanone ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Reduced cyclobutanone derivatives.
Substitution: Substituted cyclobutanone derivatives.
Scientific Research Applications
3-(4,4-Dimethylpent-2-yn-1-ylidene)cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4,4-Dimethylpent-2-yn-1-ylidene)cyclobutan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in enzyme-catalyzed reactions, leading to the formation of biologically active metabolites. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4-Dimethylpent-2-yn-1-yl)pyrrolidine
- (2,3-Dimethylpent-1-en-4-yn-1-yl)benzene
- (E)-1-(5-(Hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one
Uniqueness
3-(4,4-Dimethylpent-2-yn-1-ylidene)cyclobutan-1-one is unique due to its cyclobutanone ring structure combined with a 4,4-dimethylpent-2-yn-1-ylidene group.
Properties
CAS No. |
189825-00-1 |
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Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3-(4,4-dimethylpent-2-ynylidene)cyclobutan-1-one |
InChI |
InChI=1S/C11H14O/c1-11(2,3)6-4-5-9-7-10(12)8-9/h5H,7-8H2,1-3H3 |
InChI Key |
XKBSYDAQEWGHGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CC=C1CC(=O)C1 |
Origin of Product |
United States |
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